eIF4A3-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EIF4A3-IN-2 is a highly selective and noncompetitive eukaryotic initiation factor 4A-3 inhibitor with an IC50 of 110 nM . Eukaryotic initiation factor 4A-3 (EIF4A3) is a member of the DEAD-box protein family, which are putative RNA helicases . EIF4A3 is a nuclear matrix protein and a core component of the exon junction complex (EJC) .

Scientific Research Applications

Role in Nonsense-Mediated mRNA Decay

eIF4A3, a DEAD-box RNA helicase, plays a crucial role in RNA metabolism, including nonsense-mediated RNA decay (NMD). It functions as part of the exon junction complex (EJC). The discovery and characterization of eIF4A3-selective inhibitors like eIF4A3-IN-2 have been instrumental in understanding the role of eIF4A3 in NMD. Such inhibitors suppress NMD by targeting eIF4A3, demonstrating the protein's critical role in RNA homeostasis (Iwatani-Yoshihara et al., 2017).

Involvement in Oncogenesis

eIF4A3 has been implicated in various cancers, including glioblastoma, hepatocellular carcinoma, and ovarian cancer. It influences tumor growth by regulating the expression of proteins via its interaction with long non-coding RNAs. These studies highlight eIF4A3's potential as a diagnostic biomarker, therapeutic target, and prognosis indicator in oncology (Ye et al., 2021).

EIF4A3 in Cancer Gene Expression and Prognostics

EIF4A3 overexpression in various cancers correlates with poor survival rates. It also plays a role in apoptosis and the cell cycle, affecting tumor cell migration, invasion, and drug resistance. This makes EIF4A3 a significant marker for certain types of cancers (Lin et al., 2018).

Role in Ribosome Biogenesis and p53 Regulation

eIF4A3 is involved in ribosome biogenesis (RiBi) and the regulation of p53, a tumor suppressor protein. It influences cell cycle arrest and reprogrammed translation of cell cycle regulators. This function of eIF4A3 in RiBi and its correlation with clinical cancer specimens make it a target for cancer treatment (Kanellis et al., 2021).

Potential in Autophagy Regulation

EIF4A3, beyond its role in RNA splicing and decay, has been discovered as a negative regulator of autophagy. This function is crucial for understanding its role in metabolic signaling pathways and its relevance in various cancer types (Sakellariou & Frankel, 2021).

Influence on mRNA Recruitment to Ribosomes

eIF4A proteins, including eIF4A3, are central to the recruitment of ribosomes to mRNA. This process is a key step in translation initiation and is targeted for translational control. Understanding the specific functions and regulatory mechanisms of eIF4A3 in this process is crucial for insights into its broader roles in cellular function (Gingras et al., 1999).

Role in Stress Response and Translation Control

EIF4A3's involvement in the eukaryotic translation initiation factor 2 (eIF2) pathway demonstrates its role in managing cellular stress. This pathway influences global translation and initiates gene expression reconfiguration under stress conditions, where eIF4A3 plays a part (Wek et al., 2006).

Mechanism of Action

EIF4A3-IN-2 acts as an inhibitor of EIF4A3 . EIF4A3 is known to regulate RNA polymerase I and II-associated post-transcriptional events . High expression of EIF4A3 is usually associated with disease progression and poor prognosis in various cancer types . The inhibition of EIF4A3 by eIF4A3-IN-2 could potentially disrupt these processes.

properties

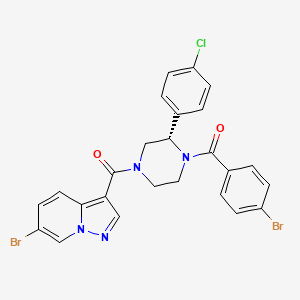

IUPAC Name |

(4-bromophenyl)-[(2S)-4-(6-bromopyrazolo[1,5-a]pyridine-3-carbonyl)-2-(4-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19Br2ClN4O2/c26-18-5-1-17(2-6-18)24(33)31-12-11-30(15-23(31)16-3-8-20(28)9-4-16)25(34)21-13-29-32-14-19(27)7-10-22(21)32/h1-10,13-14,23H,11-12,15H2/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKAVTNXNVPCCN-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19Br2ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)

![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)

![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)

![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)